molecular formula C25H23BrN4O2 B11698609 N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11698609
M. Wt: 491.4 g/mol
InChI Key: NQXDHPUHJYXCDF-XBSHTGLCSA-N
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Description

N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of a bromobenzylidene group, a dimethylamino phenyl group, and a benzamide moiety. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative by reacting 4-bromobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then subjected to a condensation reaction with 4-(dimethylamino)benzaldehyde in the presence of a base to form the desired hydrazone. The final step involves the coupling of this hydrazone with benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{(1Z)-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
  • N-{(1Z)-3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Uniqueness

N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H23BrN4O2

Molecular Weight

491.4 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H23BrN4O2/c1-30(2)22-14-10-18(11-15-22)16-23(28-24(31)20-6-4-3-5-7-20)25(32)29-27-17-19-8-12-21(26)13-9-19/h3-17H,1-2H3,(H,28,31)(H,29,32)/b23-16-,27-17+

InChI Key

NQXDHPUHJYXCDF-XBSHTGLCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)Br)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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